molecular formula C15H5F17O4S B14149255 4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid CAS No. 271794-15-1

4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid

Cat. No.: B14149255
CAS No.: 271794-15-1
M. Wt: 604.24 g/mol
InChI Key: QGTOYUMAYUVGTO-UHFFFAOYSA-N
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Description

4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid is a complex organofluorine compound It is characterized by multiple trifluoromethyl groups and a benzenesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid involves multiple steps, typically starting with the preparation of intermediate compounds containing trifluoromethyl groups. Radical trifluoromethylation is a common method used in the synthesis of such compounds . This process involves the generation of carbon-centered radical intermediates, which are then reacted with trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.

    Reduction: Reduction reactions can modify the trifluoromethyl groups, potentially leading to the formation of partially fluorinated products.

    Substitution: The benzenesulfonic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate esters, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to proteins and enzymes, potentially altering their activity. The benzenesulfonic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid is unique due to its multiple trifluoromethyl groups and complex structure, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields.

Properties

CAS No.

271794-15-1

Molecular Formula

C15H5F17O4S

Molecular Weight

604.24 g/mol

IUPAC Name

4-[1,1,1,4,5,5,5-heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxybenzenesulfonic acid

InChI

InChI=1S/C15H5F17O4S/c16-9(12(21,22)23,13(24,25)26)7(10(17,14(27,28)29)15(30,31)32)8(11(18,19)20)36-5-1-3-6(4-2-5)37(33,34)35/h1-4H,(H,33,34,35)

InChI Key

QGTOYUMAYUVGTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=C(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)S(=O)(=O)O

Origin of Product

United States

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